
1-(azepan-1-yl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(azepan-1-yl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)ethanone is a useful research compound. Its molecular formula is C24H33N3O4S and its molecular weight is 459.61. The purity is usually 95%.
BenchChem offers high-quality 1-(azepan-1-yl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(azepan-1-yl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Neuroprotective and Antioxidant Properties
- Indole derivatives, including structures similar to the specified compound, have been found to exhibit neuroprotective properties by acting as potent ligands of the GluN2B-subunit-containing N-methyl-D-aspartate (NMDA) receptor. Additionally, these compounds demonstrate significant antioxidant capabilities, which further contribute to their neuroprotective effects (Buemi et al., 2013).
Potential in Antimicrobial and Anticancer Therapies
- Some indole-based compounds, structurally related to the specified chemical, have been synthesized and evaluated for their antimicrobial and anticancer activities. These compounds have shown promise as effective antimicrobial agents and potent anticancer agents, highlighting their potential therapeutic applications (Verma et al., 2015).
Binding to Cannabinoid Receptors
- Cannabimimetic compounds that share structural similarities with the specified molecule have been identified in herbal products. These compounds exhibit affinity for cannabinoid CB₁ and CB₂ receptors, suggesting potential applications in the study of cannabinoid systems and drug development (Uchiyama et al., 2011).
Antibacterial and Antifungal Applications
- Derivatives of 1,3,4-oxadiazole, sulfamoyl, and piperidine functionalities, related to the compound , have shown valuable antibacterial properties. This indicates potential applications in the development of new antibacterial agents (Aziz‐ur‐Rehman et al., 2017).
Potential in Imaging Agents for Brain Studies
- Compounds structurally similar to the specified chemical have been explored as imaging agents for the brain, particularly in studies related to norepinephrine transporters. This indicates potential applications in neuroimaging and the study of brain disorders (Musachio et al., 2006).
HIV-1 Replication Inhibition
- Some novel derivatives, including structures analogous to the specified compound, have been identified as inhibitors of human immunodeficiency virus type-1 (HIV-1) replication. This suggests potential therapeutic applications in the treatment of HIV (Che et al., 2015).
properties
IUPAC Name |
2-[3-[2-(azepan-1-yl)-2-oxoethyl]sulfonylindol-1-yl]-1-(4-methylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O4S/c1-19-10-14-26(15-11-19)23(28)17-27-16-22(20-8-4-5-9-21(20)27)32(30,31)18-24(29)25-12-6-2-3-7-13-25/h4-5,8-9,16,19H,2-3,6-7,10-15,17-18H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INEIZKYPEGHLGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)N4CCCCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[4-(2-Fluorophenyl)piperazino]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2371224.png)
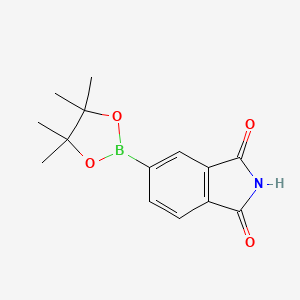
![2,6-dichloro-N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]pyridine-3-sulfonamide](/img/structure/B2371227.png)


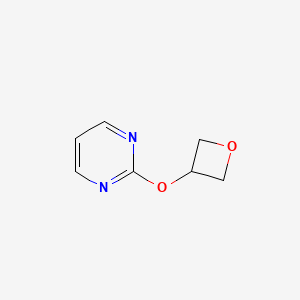
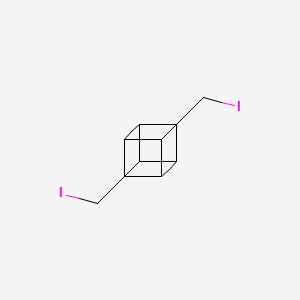

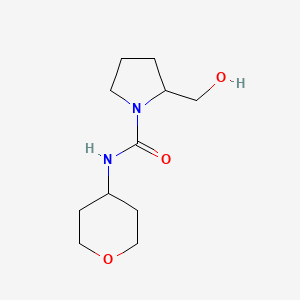
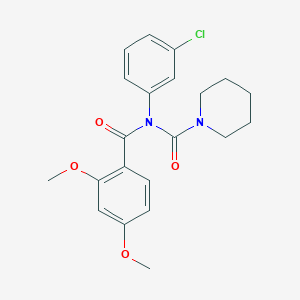
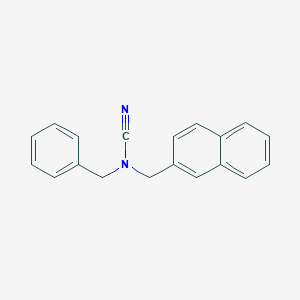
![1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2371245.png)
![Methyl 3-(3-methylisoxazole-5-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2371246.png)